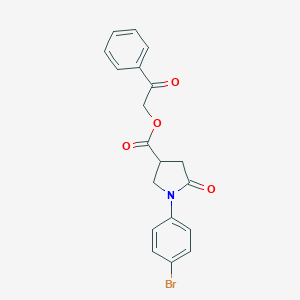![molecular formula C14H10FN2O+ B271375 3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)
3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFE-P and is synthesized by the reaction of 4-fluorophenylpyruvic acid with cyanoacetic acid and pyridine. In
Mechanism of Action
The mechanism of action of 3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase-2, which are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium. One direction is to investigate its potential as a diagnostic tool for Alzheimer's disease. Another direction is to explore its use in combination with other anticancer and anti-inflammatory agents. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium involves the reaction of 4-fluorophenylpyruvic acid with cyanoacetic acid and pyridine. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid, which is purified by recrystallization.
Scientific Research Applications
3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
properties
Molecular Formula |
C14H10FN2O+ |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C14H10FN2O/c15-13-5-3-12(4-6-13)14(18)10-17-7-1-2-11(8-16)9-17/h1-7,9H,10H2/q+1 |
InChI Key |
YHACZTATVNMHAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)F)C#N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)


![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)